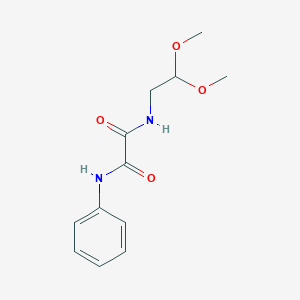

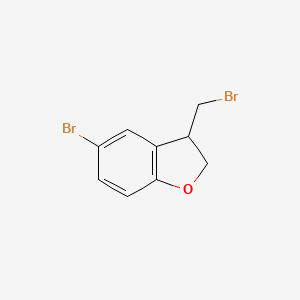

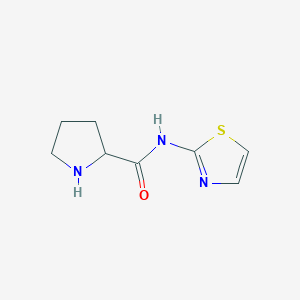

![molecular formula C19H20N4O3S2 B2517437 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-93-0](/img/structure/B2517437.png)

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are important pharmacophores that have been used in the development of various therapeutic agents .

Synthesis Analysis

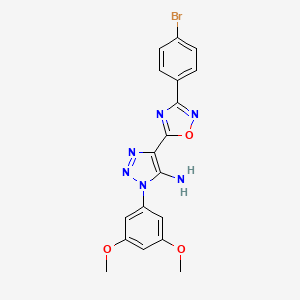

The synthesis of thieno[2,3-d]pyrimidine derivatives involves reactions with aromatic isocyanates . The design, synthesis, and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors have been described .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques such as pharmacophore modelling, molecular docking, and molecular dynamics simulations . These studies have shown that these compounds can form multiple hydrogen bonds and aromatic interactions .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, absorbs near-visible radiation with about 60% higher efficiency . It is nonfluorescent and can be readily incorporated into DNA and RNA .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Techniques

One significant area of research involves the development of efficient synthesis techniques for thieno[2,3-d]pyrimidin-4-amine derivatives, highlighting methods such as microwave irradiation for creating these compounds from readily available amines. This approach is noted for its efficiency and selectivity, providing a library-friendly route for generating diverse derivatives with potential applications in drug discovery and materials science (Han et al., 2010).

Biological Activity

Another critical area of application is in the investigation of the biological activity of thieno[2,3-d]pyrimidin derivatives. For instance, studies have synthesized novel benzohydrazide derivatives, demonstrating significant antibacterial activity against various bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents (Giri et al., 2017).

Antitumor and Antibacterial Agents

Further, the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds has been explored for their antitumor and antibacterial properties. These studies provide a foundation for the use of thieno[2,3-d]pyrimidin derivatives in medicinal chemistry, particularly in designing compounds with enhanced activity against cancer and bacterial infections (Hafez et al., 2017).

Antimicrobial and Anti-Inflammatory Agents

Moreover, the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been researched for their antimicrobial and anti-inflammatory activities. This exploration has led to the identification of compounds with promising activity profiles, which could be leveraged in creating new treatments for infections and inflammatory conditions (Kahveci et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .

Mode of Action

The compound acts as an inhibitor of CDK4 . It binds to the active site of the kinase, preventing its interaction with cyclin D, a protein required for CDK4 activation . This inhibits the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK4 affects the cell cycle pathway. Under normal conditions, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression . The inhibition of CDK4 by the compound prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb can bind to and inhibit E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Thus, the compound indirectly leads to the downregulation of these genes, further contributing to cell cycle arrest .

Pharmacokinetics

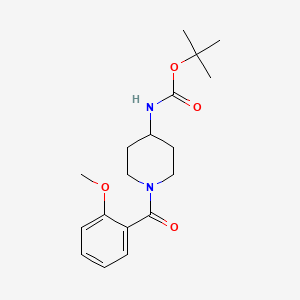

The chemical stability of the compound has been enhanced by the introduction of a thiazole group , which could potentially improve its bioavailability.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation .

Eigenschaften

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHWWDPWEUZSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

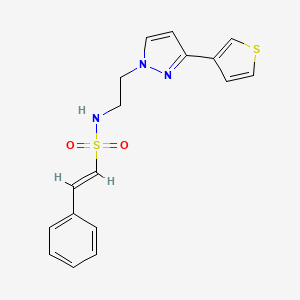

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)